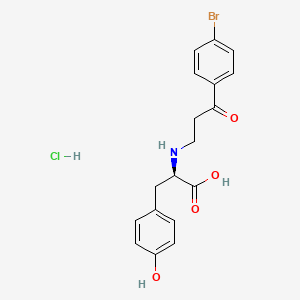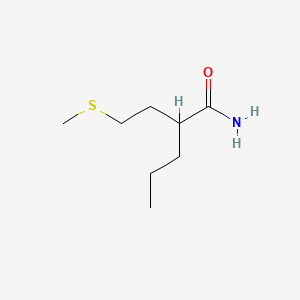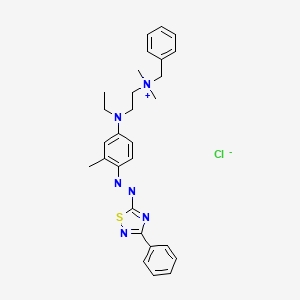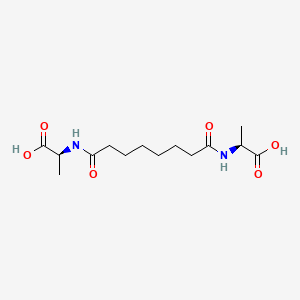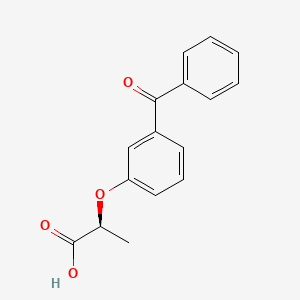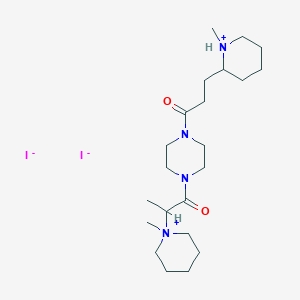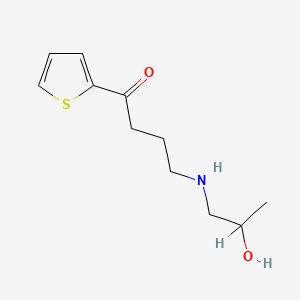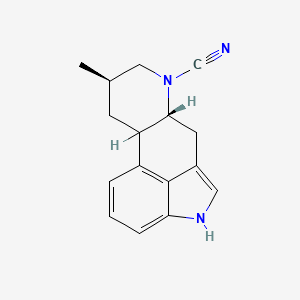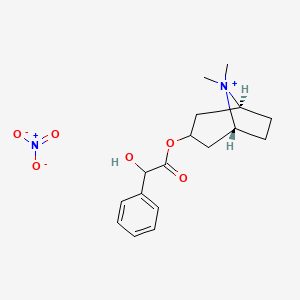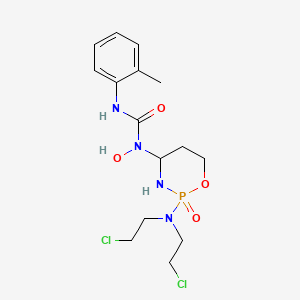
2,5-Dimethoxysulfanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxysulfanilic acid is an organic compound characterized by the presence of two methoxy groups and a sulfanilic acid moiety. It is a derivative of sulfanilic acid, which is widely used in various chemical and industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxysulfanilic acid typically involves the reaction of 2,5-dimethoxyaniline with sulfuric acid. The process can be summarized as follows:
Nitration: 2,5-dimethoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 2,5-dimethoxy-4-nitroaniline.
Reduction: The nitro group in 2,5-dimethoxy-4-nitroaniline is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding 2,5-dimethoxyaniline.
Sulfonation: Finally, 2,5-dimethoxyaniline is sulfonated with sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethoxysulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
2,5-Dimethoxysulfanilic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxysulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the synthesis of essential bacterial components.
Comparación Con Compuestos Similares
- 2,5-Dimethoxybenzoic acid
- 2,5-Dimethoxyaniline
- 2,5-Dimethoxyphenol
Comparison: 2,5-Dimethoxysulfanilic acid is unique due to the presence of both methoxy and sulfanilic acid groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, while 2,5-Dimethoxybenzoic acid primarily undergoes reactions typical of carboxylic acids, this compound can also engage in sulfonation and related reactions, making it more versatile in synthetic applications.
Propiedades
Número CAS |
42485-89-2 |
|---|---|
Fórmula molecular |
C8H11NO5S |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
4-amino-2,5-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO5S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
Clave InChI |
MICDVUDJBHIFHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



